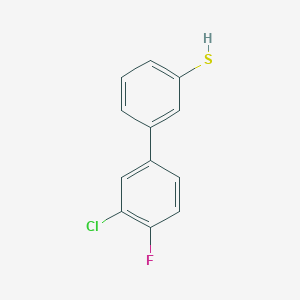
3-(3-Chloro-4-fluorophenyl)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a 3-chloro-4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a thiol group is introduced to a halogenated aromatic compound under basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds under mild conditions .
Industrial Production Methods
Industrial production of 3-(3-Chloro-4-fluorophenyl)thiophenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)thiophenol undergoes various chemical reactions, including:
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, air, cobalt-salen catalysts.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
Oxidation: Disulfides.
Substitution: Various substituted phenylthiophenols.
Coupling Reactions: Thiophenol derivatives with extended aromatic systems.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)thiophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)thiophenol varies depending on its application. For instance, as a tyrosinase inhibitor, it interacts with the enzyme’s active site, preventing the oxidation of L-tyrosine and L-DOPA, which are precursors to melanin . In medicinal applications, it may target specific molecular pathways involved in bacterial growth or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenol: Similar structure but lacks the thiophenol group.
4-Chlorothiophenol: Similar structure but lacks the fluorine atom.
Uniqueness
3-(3-Chloro-4-fluorophenyl)thiophenol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potency and selectivity in various applications compared to similar compounds .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFS/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVENKGUPHAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
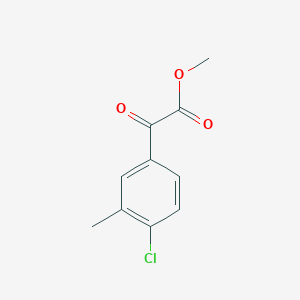
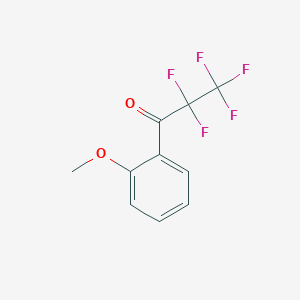
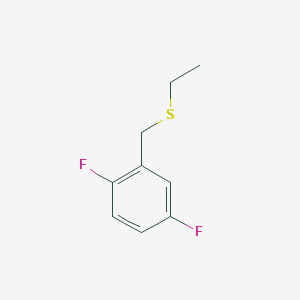
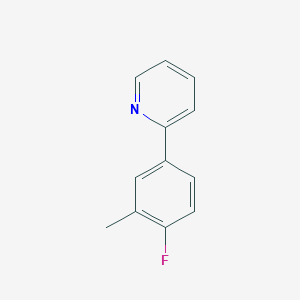
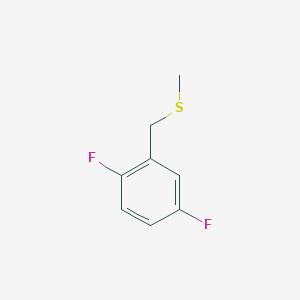
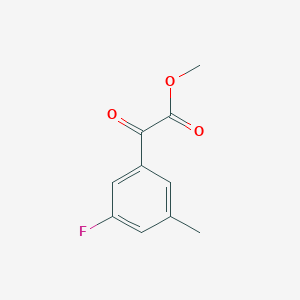
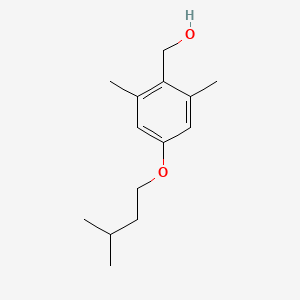
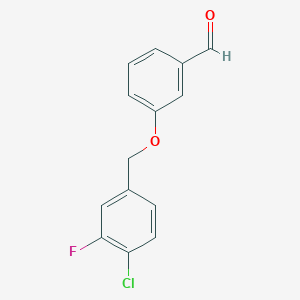


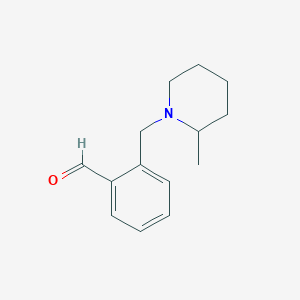
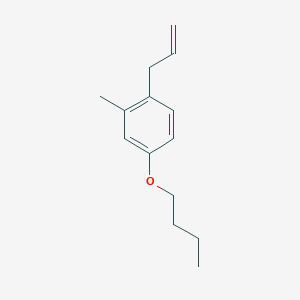
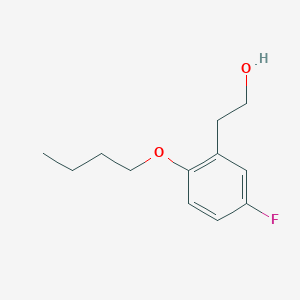
![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7995005.png)
